4-acetamido-N-(1-phenylethyl)benzamide 4-acetamido-N-(1-phenylethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10418441
InChI: InChI=1S/C17H18N2O2/c1-12(14-6-4-3-5-7-14)18-17(21)15-8-10-16(11-9-15)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20)
SMILES: CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

4-acetamido-N-(1-phenylethyl)benzamide

CAS No.:

Cat. No.: VC10418441

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

4-acetamido-N-(1-phenylethyl)benzamide -

Specification

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name 4-acetamido-N-(1-phenylethyl)benzamide
Standard InChI InChI=1S/C17H18N2O2/c1-12(14-6-4-3-5-7-14)18-17(21)15-8-10-16(11-9-15)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20)
Standard InChI Key PGUBEEOOYMZSGJ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Potential Biological Activities

While specific biological activity data for 4-acetamido-N-(1-phenylethyl)benzamide is scarce, compounds with similar structures have shown promising antimicrobial and anticancer properties. For instance, benzamide derivatives have been explored for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for purine synthesis in bacteria and cancer cells .

Antimicrobial Activity

Benzamide derivatives have been studied for their antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of certain functional groups, such as nitro or halo groups, can enhance antimicrobial activity .

Anticancer Activity

Some benzamide compounds have demonstrated potent anticancer activity, particularly against human carcinoma cell lines. These compounds often exhibit selectivity towards cancer cells over normal cells, making them promising candidates for cancer therapy .

Synthesis and Characterization

The synthesis of benzamide derivatives typically involves condensation reactions between appropriate amines and carboxylic acid derivatives. Characterization of these compounds is often performed using spectroscopic methods such as NMR, IR, and MS .

Future Research Directions

Given the potential biological activities of benzamide derivatives, further research on 4-acetamido-N-(1-phenylethyl)benzamide could focus on:

  • Biological Evaluation: Assessing its antimicrobial and anticancer activities through in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological efficacy and selectivity.

  • Toxicity and Pharmacokinetic Studies: Evaluating its safety profile and pharmacokinetic properties to determine its potential as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator